Cas no 2384404-85-5 (1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride)

1-Methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride is a specialized sulfonyl fluoride derivative used primarily as a reactive intermediate in organic synthesis and medicinal chemistry. Its key advantage lies in its ability to act as a selective sulfonylation agent, enabling the introduction of sulfonyl fluoride groups into target molecules under mild conditions. The methyl-substituted benzotriazole core enhances stability while maintaining reactivity, making it suitable for applications in click chemistry and covalent inhibitor development. The sulfonyl fluoride moiety is particularly valuable for irreversible binding studies and proteome profiling. This compound is favored for its synthetic versatility and compatibility with a range of reaction conditions, offering precise functionalization in complex molecular frameworks.
1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride structure
2384404-85-5 structure
Product name:1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride
CAS No:2384404-85-5
MF:C7H6FN3O2S
MW:215.204843044281
CID:6386481
PubChem ID:165905479

1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride
    • 2384404-85-5
    • EN300-6484626
    • Inchi: 1S/C7H6FN3O2S/c1-11-7-4-5(14(8,12)13)2-3-6(7)9-10-11/h2-4H,1H3
    • InChI Key: HJFYBXMILJJILV-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=1)N(C)N=N2)(=O)(=O)F

Computed Properties

  • Exact Mass: 215.01647578g/mol
  • Monoisotopic Mass: 215.01647578g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 73.2Ų

1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6484626-5.0g
1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride
2384404-85-5 95.0%
5.0g
$4143.0 2025-03-15
Enamine
EN300-6484626-0.5g
1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride
2384404-85-5 95.0%
0.5g
$1372.0 2025-03-15
Enamine
EN300-6484626-0.25g
1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride
2384404-85-5 95.0%
0.25g
$1315.0 2025-03-15
Enamine
EN300-6484626-10.0g
1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride
2384404-85-5 95.0%
10.0g
$6144.0 2025-03-15
Enamine
EN300-6484626-0.1g
1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride
2384404-85-5 95.0%
0.1g
$1257.0 2025-03-15
Enamine
EN300-6484626-0.05g
1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride
2384404-85-5 95.0%
0.05g
$1200.0 2025-03-15
Enamine
EN300-6484626-1.0g
1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride
2384404-85-5 95.0%
1.0g
$1429.0 2025-03-15
Enamine
EN300-6484626-2.5g
1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride
2384404-85-5 95.0%
2.5g
$2800.0 2025-03-15

1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride Related Literature

Additional information on 1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride

Introduction to 1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride (CAS No. 2384404-85-5)

1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride, with the CAS number 2384404-85-5, is a highly versatile and reactive compound that has gained significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique chemical structure, which includes a benzotriazole moiety and a sulfonyl fluoride functional group. These features endow it with a range of valuable properties, making it an important building block in the synthesis of various pharmaceuticals and functional materials.

The benzotriazole moiety is well-known for its excellent chelating ability and stability, which are crucial for applications in corrosion inhibition and as a protecting group in organic synthesis. The sulfonyl fluoride group, on the other hand, is highly reactive and can participate in a variety of chemical reactions, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. This combination of functionalities makes 1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride a powerful reagent in the development of new compounds with diverse applications.

In the realm of medicinal chemistry, 1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride has been extensively studied for its potential as a precursor to novel therapeutic agents. Recent research has highlighted its utility in the synthesis of small molecules targeting specific biological pathways. For instance, studies have shown that derivatives of this compound can exhibit potent inhibitory activity against various enzymes involved in disease processes such as cancer and neurodegenerative disorders. The ability to fine-tune the properties of these derivatives through structural modifications has opened up new avenues for drug discovery and development.

Beyond its medicinal applications, 1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride has also found use in materials science. Its reactivity and stability make it an attractive candidate for the synthesis of advanced materials with tailored properties. For example, researchers have explored its use in the preparation of functional polymers and coatings with enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics, energy storage, and environmental remediation.

The synthesis of 1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the reaction of 6-chlorosulfonylbenzotriazole with methylamine followed by fluorination. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes, reducing the overall cost and environmental impact of production.

In terms of safety and handling, it is important to note that while 1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride is not classified as a hazardous material under current regulations, it should be handled with appropriate precautions due to its reactivity. Proper personal protective equipment (PPE) should be used during handling to prevent skin contact and inhalation. Additionally, storage conditions should be carefully controlled to maintain product integrity and prevent degradation.

The future prospects for 1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl fluoride are promising. Ongoing research continues to uncover new applications and improve synthetic methods. As our understanding of this compound deepens, it is likely to play an increasingly important role in both academic research and industrial settings. Its unique combination of chemical properties makes it a valuable tool for scientists working at the intersection of chemistry and biology.

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